(S)-Azetidine-2-carboxamide

Catalog No.
S8517460
CAS No.
M.F
C4H8N2O
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azetidine-2-carboxamide

Product Name

(S)-Azetidine-2-carboxamide

IUPAC Name

(2S)-azetidine-2-carboxamide

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1

InChI Key

KKCWBKUOPJMUQV-VKHMYHEASA-N

SMILES

C1CNC1C(=O)N

Canonical SMILES

C1CNC1C(=O)N

Isomeric SMILES

C1CN[C@@H]1C(=O)N

(S)-Azetidine-2-carboxamide is a chiral compound characterized by a four-membered heterocyclic structure known as azetidine, with a carboxamide functional group attached at the second carbon. Its chemical formula is C4_4H7_7N1_1O2_2, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure allows it to participate in various

, including:

  • Nucleophilic Substitution: The nitrogen atom in the carboxamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of larger molecules or different functional groups.
  • Aza-Paterno-Büchi Reaction: This reaction involves the formation of azetidines from isoxazoline derivatives under photochemical conditions, expanding the scope of synthetic methodologies available for this compound .

(S)-Azetidine-2-carboxamide has been studied for its biological activity, particularly its role as an analogue of proline. It has been found to interact with various biological systems, including:

  • Enzyme Inhibition: It acts as a substrate for specific enzymes like azetidine-2-carboxylate hydrolase, which catalyzes its conversion into 2-hydroxy-4-aminobutyric acid. This reaction is significant in detoxifying the compound and has implications in microbial metabolism .
  • Toxicity: Due to its structural similarity to proline, (S)-azetidine-2-carboxamide can cause protein misfolding when incorporated into proteins, leading to potential toxic effects in organisms that cannot metabolize it effectively .

The synthesis of (S)-Azetidine-2-carboxamide can be achieved through various methods:

  • Aza-Paterno-Büchi Reaction: This method utilizes light to promote the reaction between 2-isoxazoline derivatives and alkenes, producing azetidines with high stereoselectivity .
  • C(sp3^3)-H Functionalization: This technique involves palladium-catalyzed reactions that allow for the selective functionalization of the azetidine ring, enhancing its reactivity and utility in further synthetic applications .
  • Hydrolysis of Esters: The conversion of esters derived from (S)-azetidine-2-carboxylic acid can yield (S)-azetidine-2-carboxamide through hydrolysis under acidic or basic conditions.

(S)-Azetidine-2-carboxamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs due to its ability to mimic natural amino acids.
  • Agricultural Chemicals: Its derivatives are explored for use as herbicides and pesticides.
  • Biochemical Research: The compound is utilized in studies related to enzyme activity and metabolic pathways involving proline analogues.

Studies have shown that (S)-Azetidine-2-carboxamide interacts with specific enzymes, particularly those involved in amino acid metabolism. For instance, l-Azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C specifically catalyzes the hydrolytic opening of the azetidine ring, demonstrating a unique adaptation to utilize this compound as a nitrogen source while detoxifying it .

Several compounds share structural similarities with (S)-Azetidine-2-carboxamide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
(R)-Azetidine-2-carboxylic acidEnantiomer of (S)-Azetidine-2-carboxylic acidDifferent biological activity due to stereochemistry
6-Methylpiperidine-2-carboxylic acidPiperidine derivative with a carboxylic acid groupLarger ring structure; different reactivity profile
(S)-Piperidine-2-carboxylic acidSimilar piperidine structureMore stable due to six-membered ring; different pharmacological properties
4-Oxo-2-azetidinecarboxylic acidContains a keto group at position 4Potentially more reactive due to carbonyl presence
Methyl azetidine-2-carboxylate hydrochlorideMethyl ester derivativeDifferent solubility and reactivity profile

These compounds highlight the uniqueness of (S)-Azetidine-2-carboxamide through its specific ring structure and functional groups, which influence its reactivity and biological interactions.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

100.063662883 g/mol

Monoisotopic Mass

100.063662883 g/mol

Heavy Atom Count

7

Dates

Last modified: 02-18-2024

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